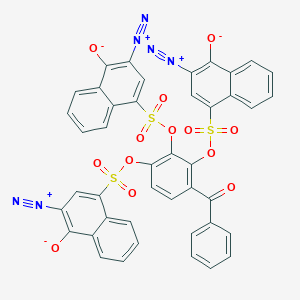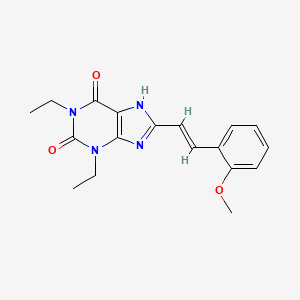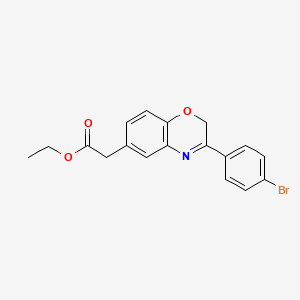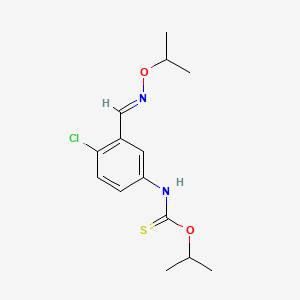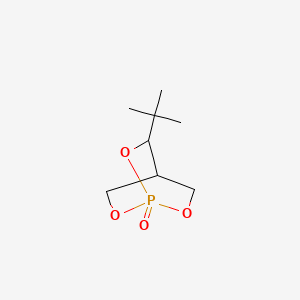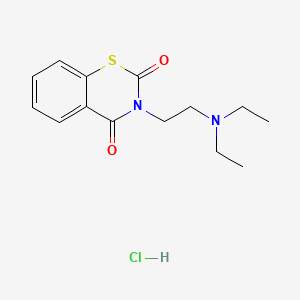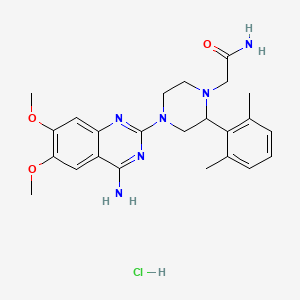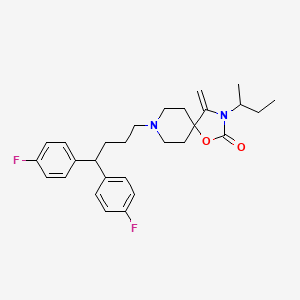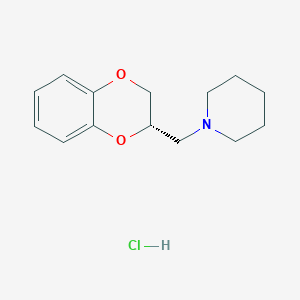
Piperoxan hydrochloride, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
benodaine , was the first antihistamine to be discovered. It was derived from benzodioxan and synthesized in the early 1930s by Daniel Bovet and Ernest Fourneau at the Pasteur Institute in France . Initially investigated as an α-adrenergic-blocking agent, piperoxan was found to antagonize histamine-induced bronchospasm in guinea pigs. Bovet’s groundbreaking work on antihistamines led to his Nobel Prize in Physiology or Medicine in 1957 .
Méthodes De Préparation
The synthesis of piperoxan involves several steps:
Condensation of catechol: Catechol reacts with epichlorohydrin in the presence of an aqueous base, leading to the formation of 2-hydroxymethyl-1,4-benzodioxane.
Halogenation: Thionyl chloride is used to halogenate the 2-hydroxymethyl-1,4-benzodioxane, resulting in 2-chloromethyl-1,4-benzodioxane.
Displacement reaction: Piperidine displaces the leaving group (chlorine), completing the synthesis of piperoxan.
Analyse Des Réactions Chimiques
Piperoxan undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to each transformation. Major products formed from these reactions depend on the reaction type and starting materials.
Applications De Recherche Scientifique
Piperoxan has been studied extensively for its applications in:
Chemistry: As an early antihistamine, it paved the way for subsequent research in this field.
Biology: Its effects on histamine receptors and bronchospasm provide insights into cellular signaling pathways.
Medicine: Although not clinically useful due to toxic effects in humans, piperoxan’s discovery contributed to the development of safer antihistamines.
Industry: Its synthesis and structure–activity relationship studies have implications for drug design.
Mécanisme D'action
Piperoxan’s mechanism involves antagonizing histamine receptors , particularly α2-adrenergic receptors. By blocking these receptors, it modulates physiological responses related to histamine release.
Comparaison Avec Des Composés Similaires
While piperoxan itself is not widely used, its uniqueness lies in being the first antihistamine discovered. Other similar compounds include phenbenzamine (Antergan), which followed piperoxan and became the first marketed antihistamine .
Propriétés
Numéro CAS |
62501-77-3 |
|---|---|
Formule moléculaire |
C14H20ClNO2 |
Poids moléculaire |
269.77 g/mol |
Nom IUPAC |
1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12;/h2-3,6-7,12H,1,4-5,8-11H2;1H/t12-;/m0./s1 |
Clé InChI |
BITRJBQGQMGGQI-YDALLXLXSA-N |
SMILES isomérique |
C1CCN(CC1)C[C@H]2COC3=CC=CC=C3O2.Cl |
SMILES canonique |
C1CCN(CC1)CC2COC3=CC=CC=C3O2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


